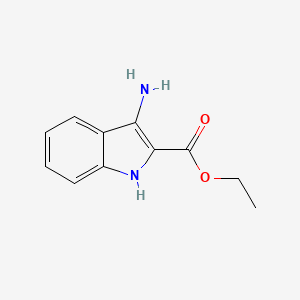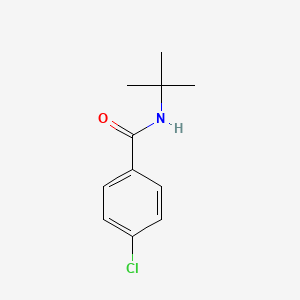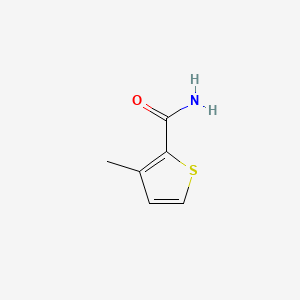
3-氨基-1H-吲哚-2-羧酸乙酯
描述
Ethyl 3-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-amino-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-amino-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
C11H12N2O2 C_{11}H_{12}N_{2}O_{2} C11H12N2O2
and is part of the indole derivative family. Indole derivatives are known for their wide range of biological activities and potential therapeutic applications. Below is a comprehensive analysis of the unique scientific research applications of Ethyl 3-amino-1H-indole-2-carboxylate, each detailed in its own section.抗病毒剂
吲哚衍生物已被报道具有抗病毒特性。 Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that Ethyl 3-amino-1H-indole-2-carboxylate could be explored for its antiviral capabilities, potentially leading to the development of new antiviral drugs.
抗炎应用
吲哚核存在于许多具有抗炎作用的化合物中。 By modifying the Ethyl 3-amino-1H-indole-2-carboxylate molecule, researchers can synthesize new derivatives that may serve as potent anti-inflammatory agents, useful in treating conditions like arthritis and other inflammatory diseases .
抗癌研究
吲哚衍生物已知具有抗癌活性。 Ethyl 3-amino-1H-indole-2-carboxylate could be used as a precursor in synthesizing new compounds that might inhibit the growth of cancer cells or be used in targeted cancer therapies .
抗菌特性
研究表明,吲哚衍生物可能具有抗菌作用。 Ethyl 3-amino-1H-indole-2-carboxylate could be utilized in the development of new antimicrobial agents that combat a variety of bacterial and fungal infections .
抗糖尿病潜力
一些吲哚衍生物在抗糖尿病药物研究中显示出希望。 Ethyl 3-amino-1H-indole-2-carboxylate could be investigated for its potential to act on biological targets relevant to diabetes management, leading to new treatments for this chronic condition .
抗疟疾活性
吲哚化合物已被用于合成具有抗疟疾特性的药物。 Ethyl 3-amino-1H-indole-2-carboxylate could contribute to the creation of novel antimalarial medications, aiding in the fight against malaria .
神经保护作用
Indoles have been associated with neuroprotection, suggesting that Ethyl 3-amino-1H-indole-2-carboxylate could be valuable in researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
化学合成和药物开发
3-氨基-1H-吲哚-2-羧酸乙酯在合成各种药理活性分子中用作反应物。 It can be used to create receptor antagonists, enzyme inhibitors, and other compounds with potential therapeutic benefits .
作用机制
Target of Action
Ethyl 3-amino-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-amino-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to have antiviral activity, suggesting that they may interact with pathways involved in viral replication
Pharmacokinetics
The indole nucleus has been found in many important synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
安全和危害
未来方向
生化分析
Biochemical Properties
Ethyl 3-amino-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Studies have shown that indole derivatives, including ethyl 3-amino-1H-indole-2-carboxylate, can inhibit enzymes such as human leukocyte elastase and HIV-1 protease . These interactions are primarily due to the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity. Additionally, ethyl 3-amino-1H-indole-2-carboxylate has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
Ethyl 3-amino-1H-indole-2-carboxylate has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, for instance, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This effect is particularly important in the context of cancer treatment, as it suggests that ethyl 3-amino-1H-indole-2-carboxylate could be used as a potential therapeutic agent. Furthermore, the compound has been found to influence gene expression and cellular metabolism, leading to changes in the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-1H-indole-2-carboxylate involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes and proteins through hydrogen bonding and other non-covalent interactions . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. For example, ethyl 3-amino-1H-indole-2-carboxylate has been shown to inhibit the activity of HIV-1 protease by binding to its active site and preventing the enzyme from cleaving its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-1H-indole-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that ethyl 3-amino-1H-indole-2-carboxylate can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These findings suggest that the compound’s effects are not only immediate but can also persist over time, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of ethyl 3-amino-1H-indole-2-carboxylate in animal models have been found to vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit specific enzymes and proteins . At higher doses, ethyl 3-amino-1H-indole-2-carboxylate can exhibit toxic or adverse effects, including damage to liver and kidney tissues . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
Ethyl 3-amino-1H-indole-2-carboxylate is involved in several metabolic pathways, primarily through its interactions with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell . The involvement of ethyl 3-amino-1H-indole-2-carboxylate in these pathways underscores its significance in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Within cells and tissues, ethyl 3-amino-1H-indole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can be influenced by factors such as its solubility and affinity for specific binding sites . Understanding the transport and distribution of ethyl 3-amino-1H-indole-2-carboxylate is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
The subcellular localization of ethyl 3-amino-1H-indole-2-carboxylate is determined by various targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For instance, the compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, ethyl 3-amino-1H-indole-2-carboxylate can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is a key factor in determining its overall biochemical effects and its potential therapeutic applications.
属性
IUPAC Name |
ethyl 3-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXOMZRZCLHBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352690 | |
| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87223-77-6 | |
| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-amino-1H-indole-2-carboxylate in the synthesis of novel heterocyclic ring systems?
A: Ethyl 3-amino-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. [] This is achieved through its reaction with 6-chloronicotinic acid derivatives at 180°C, resulting in the fusion of the two molecular structures. This highlights the compound's utility in the development of new heterocyclic compounds with potential biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














